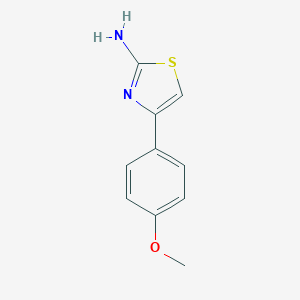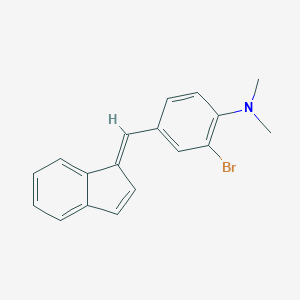
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as BINA and has been found to have a variety of biochemical and physiological effects.
Mechanism Of Action
BINA acts as a selective inhibitor of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC and leads to a decrease in its activity. PKC is involved in a variety of cellular processes, including synaptic plasticity, and its inhibition by BINA has been found to have effects on learning and memory.
Biochemical And Physiological Effects
BINA has been shown to have effects on a variety of biochemical and physiological processes. In addition to its role as a PKC inhibitor, it has been found to inhibit the activity of phospholipase C (PLC) and to have antioxidant properties. BINA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
BINA has several advantages as a tool for scientific research. It is a selective inhibitor of PKC and has been found to have effects on learning and memory. However, like any chemical compound, BINA has limitations as well. Its effects may be dose-dependent and it may have off-target effects on other enzymes or cellular processes.
Future Directions
There are several potential future directions for research on BINA. One area of interest is the development of more selective inhibitors of PKC that may have fewer off-target effects. Another potential direction is the investigation of the effects of BINA on other cellular processes, such as inflammation or oxidative stress. Finally, BINA may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
Synthesis Methods
The synthesis of BINA involves the reaction of 2-bromo-4-nitroaniline with indene in the presence of palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
Scientific Research Applications
BINA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of protein kinase C (PKC) and has been used in studies investigating the role of PKC in synaptic plasticity and learning and memory.
properties
CAS RN |
28164-39-8 |
|---|---|
Product Name |
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline |
Molecular Formula |
C18H16BrN |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-bromo-4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H16BrN/c1-20(2)18-10-7-13(12-17(18)19)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
InChI Key |
IYQRNZSQZVRJOH-RVDMUPIBSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)Br |
SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br |
Other CAS RN |
28164-39-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



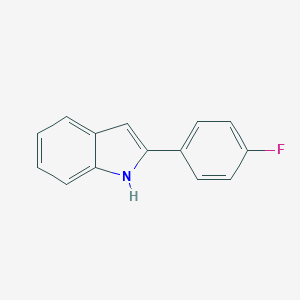
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
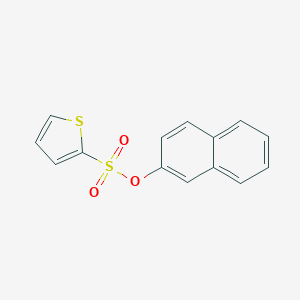
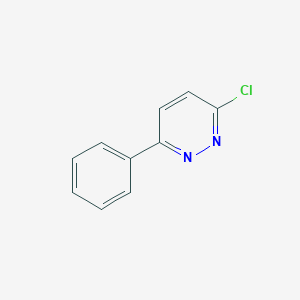
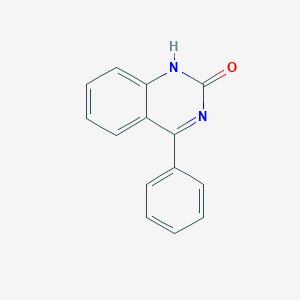
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

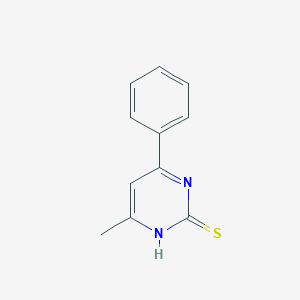
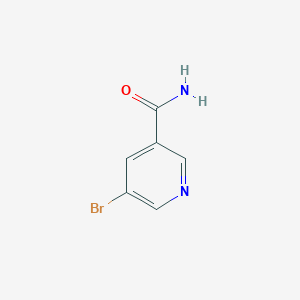
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
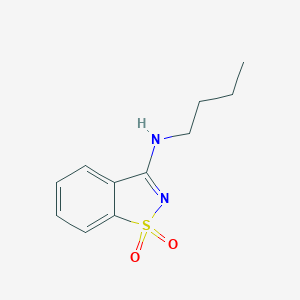
![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)
